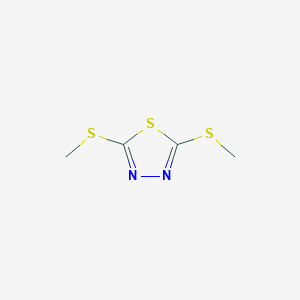

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(methylsulfanyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S3/c1-7-3-5-6-4(8-2)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVACELPFXBLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294434 | |

| Record name | 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7653-69-2 | |

| Record name | 7653-69-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanism of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in heterocyclic chemistry, with its derivatives demonstrating a vast array of applications in medicinal, agricultural, and materials science.[1][2] The inherent aromaticity and electron-deficient nature of the ring system, coupled with the potential for functionalization at the 2 and 5 positions, make it a privileged structure in drug design and a versatile building block for novel materials. Among its many derivatives, this compound serves as a key intermediate and a molecule of interest in its own right.

This technical guide provides a comprehensive examination of the synthesis mechanism of this compound. As senior application scientists, our focus extends beyond simple procedural outlines. We will dissect the causality behind experimental choices, grounding each step in established chemical principles. The synthesis is logically approached as a two-part process: first, the construction of the core heterocyclic ring system to form 2,5-dimercapto-1,3,4-thiadiazole (DMTD), followed by the strategic S-methylation to yield the final product.

Part I: Synthesis of the Core Heterocycle: 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

The foundational step in this synthesis is the formation of the 1,3,4-thiadiazole ring from simple, commercially available starting materials: hydrazine and carbon disulfide.[3] This reaction is a classic example of heterocyclic synthesis, relying on the nucleophilicity of hydrazine and the electrophilicity of carbon disulfide.

Section 1.1: Mechanistic Overview

The reaction proceeds through the formation of a key dithiocarbazinate intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the stable aromatic thiadiazole ring. The overall transformation is robust and high-yielding when key parameters are controlled.

Caption: Proposed mechanism for the formation of the 1,3,4-thiadiazole ring.

Section 1.2: The Critical Role of Basicity

The synthesis of DMTD is critically dependent on an alkaline environment.[4] The base serves multiple, indispensable functions throughout the reaction mechanism:

-

Promotion of Nucleophilic Attack: While hydrazine is a potent nucleophile, the basic medium can deprotonate it, increasing its nucleophilicity for the initial attack on carbon disulfide.

-

Facilitating Intermediate Formation: The base is essential for the formation and stabilization of the dithiocarbazinate salt intermediate.[5]

-

Driving Cyclization: The subsequent intramolecular cyclization and dehydration steps are catalyzed by the presence of a base.

A variety of bases have been successfully employed, each with specific process advantages. Aqueous sodium hydroxide (NaOH) is common in patented industrial methods, allowing for straightforward pH control and product isolation.[4][6] Other systems include potassium hydroxide (KOH) and potassium carbonate (K₂CO₃), which can be used in alcoholic solvents.[4][5] An interesting advancement is the use of solid base catalysts, such as KOH on calcium oxide (KOH/CaO), which simplifies catalyst recovery and product purification.[4][6]

Section 1.3: Experimental Protocol (Self-Validating System)

The following protocol is a synthesized representation of robust methods described in the literature.[4][6] It is designed as a self-validating system where successful execution relies on the precise control of the described parameters.

Step-by-Step Methodology:

-

Vessel Preparation: A reaction vessel equipped with a mechanical stirrer, reflux condenser, and a port for inert gas blanketing is charged with the chosen solvent (e.g., ethanol or an aqueous NaOH solution).

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen), cooled sodium hydroxide is added, followed by the dropwise addition of hydrazine hydrate while maintaining a controlled temperature.

-

Carbon Disulfide Addition: Carbon disulfide is then added slowly to the stirred mixture. This step is exothermic and requires careful temperature management.

-

Reaction: The mixture is stirred at a temperature ranging from 20 to 100 °C for a period of 1 to 10 hours.[4] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Isolation of Salt: Upon completion, the reaction medium contains the salt of 2,5-dimercapto-1,3,4-thiadiazole. If a solid catalyst is used, it is removed by filtration at this stage.

-

Neutralization: The solution is cooled (typically 10-60 °C), and a neutralizing acid (e.g., sulfuric acid, hydrochloric acid, or acetic acid) is added to protonate the thiolate groups.[4][6]

-

Precipitation and Collection: The free 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) precipitates out of the solution as a white to yellowish solid.[4] The solid is collected by filtration, washed with water to remove residual salts, and dried.

Table 1: Key Reaction Parameters for DMTD Synthesis

| Parameter | Value/Range | Rationale & Citation |

| Hydrazine Hydrate | 1 molar equivalent | Core nitrogen source for the heterocyclic ring. |

| Carbon Disulfide | 2.2 - 2.4 molar equivalents | Provides the carbon and two sulfur atoms for the ring. Excess ensures complete reaction of hydrazine.[6] |

| Sodium Hydroxide | 1.55 - 1.95 molar equivalents | Acts as the base catalyst, essential for intermediate formation and cyclization.[4][6] |

| Temperature | 20 - 100 °C | Controls the reaction rate. Higher temperatures can increase the rate but may require pressure control.[4] |

| Reaction Time | 1 - 10 hours | Duration required for the reaction to proceed to completion.[4] |

| pH | Alkaline | Essential for the initial nucleophilic attack and stabilization of intermediates.[4] |

| Typical Yield | > 90% | The reaction is generally efficient and high-yielding under optimized conditions. |

Part II: Functionalization via S-Methylation

With the DMTD core synthesized, the next stage involves the selective alkylation of the two sulfur atoms. This is achieved through a classic bimolecular nucleophilic substitution (Sₙ2) reaction.

Section 2.1: The Nucleophilic Substitution Mechanism (Sₙ2)

The key to this functionalization step lies in the acidic nature of the thiol protons on the DMTD molecule. DMTD exists in a tautomeric equilibrium between the dithiol and the dithione forms, with the thiol protons being readily removable by a suitable base.[4]

-

Deprotonation: In the presence of a base (e.g., potassium carbonate), the thiol groups are deprotonated to form highly nucleophilic thiolate anions.

-

Nucleophilic Attack: These thiolate anions then attack the electrophilic methyl group of a methylating agent (e.g., methyl iodide).

-

Substitution: The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic sulfur atom attacks the methyl group, displacing the leaving group (e.g., iodide) in a single, concerted step.[7][8] This process occurs sequentially at both sulfur positions to yield the final bis-methylated product.

Caption: Sequential S-methylation of DMTD via an Sₙ2 mechanism.

Section 2.2: Causality in Experimental Design

The choice of reagents and conditions for the S-methylation step is dictated by the principles of Sₙ2 reactions.

-

Methylating Agent: A good electrophile with a proficient leaving group is required. Methyl iodide is a classic choice. Other effective agents include dimethyl sulfate and trimethyl phosphate.[7]

-

Base: A non-nucleophilic base is preferred to avoid competition with the thiolate anion. Potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to deprotonate the thiol but is a poor nucleophile itself.[5]

-

Solvent: Polar aprotic solvents, such as N,N-dimethylformamide (DMF), acetone, or acetonitrile, are ideal for Sₙ2 reactions.[7] These solvents can solvate the cation (e.g., K⁺) but do not form a strong solvation shell around the nucleophile (thiolate), leaving it "naked" and highly reactive. This significantly accelerates the rate of reaction compared to protic solvents like methanol or water.[7]

Section 2.3: Experimental Protocol (Self-Validating System)

This protocol is based on established alkylation procedures for DMTD derivatives.[5]

Step-by-Step Methodology:

-

Setup: A clean, dry reaction flask is charged with 2,5-dimercapto-1,3,4-thiadiazole (DMTD) and a suitable polar aprotic solvent, such as DMF.

-

Base Addition: Anhydrous potassium carbonate (or another suitable base) is added to the suspension. Typically, slightly more than two molar equivalents are used to ensure complete deprotonation of both thiol groups.

-

Methylating Agent Addition: The methylating agent (e.g., methyl iodide, >2 molar equivalents) is added dropwise to the stirred mixture at room temperature. A slight exotherm may be observed.

-

Reaction: The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup: The reaction mixture is poured into cold water, which will precipitate the crude product and dissolve the inorganic salts.

-

Isolation and Purification: The solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Table 2: Key Reaction Parameters for S-Methylation of DMTD

| Parameter | Value/Range | Rationale & Citation |

| DMTD | 1 molar equivalent | The substrate for methylation. |

| Methylating Agent | > 2 molar equivalents | Provides the methyl groups. A slight excess ensures complete di-substitution. |

| Base (e.g., K₂CO₃) | > 2 molar equivalents | Deprotonates the thiol groups to generate the reactive thiolate nucleophile.[5] |

| Solvent | Polar Aprotic (e.g., DMF) | Accelerates Sₙ2 reaction rate by solvating the cation without hindering the nucleophile.[5][7] |

| Temperature | Room Temperature to mild heat | Sufficient to overcome the activation energy without promoting side reactions. |

| Typical Yield | > 90% | Alkylation of thiols is typically a very efficient and high-yielding reaction.[5] |

Characterization and Analysis

Confirmation of the final product, this compound, and its precursor, DMTD, is achieved using a suite of standard analytical techniques. The structural assignments are validated by comparing experimental data with expected values.

-

Infrared (IR) Spectroscopy: For DMTD, the presence of S-H and N-H stretching bands is characteristic. Upon methylation, these bands will disappear, and new C-H stretching and bending vibrations for the methyl groups will appear. The C=N stretch of the thiadiazole ring is also a key diagnostic peak.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The most telling evidence for successful methylation is the appearance of a new singlet in the upfield region (around δ 2.5-3.0 ppm) corresponding to the six equivalent protons of the two S-CH₃ groups. The acidic S-H proton signal from DMTD will be absent.

-

¹³C-NMR: A new signal for the methyl carbons will appear, and the chemical shifts of the ring carbons will be altered upon methylation.[5]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of two methyl groups (a mass increase of 28 Da) from DMTD to the final product.[5]

Conclusion

The synthesis of this compound is a well-defined, two-stage process that relies on fundamental principles of heterocyclic chemistry and nucleophilic substitution. The initial ring formation is a base-catalyzed condensation-cyclization, where precise control over stoichiometry and pH is paramount for high yields. The subsequent S-methylation is a highly efficient Sₙ2 reaction, with the choice of a polar aprotic solvent being a critical parameter for maximizing reaction rate and efficiency. By understanding the underlying mechanisms and the causal relationships between reaction conditions and outcomes, researchers can reliably and efficiently produce this valuable chemical intermediate for further application in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]

- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind the spectroscopic techniques and the interpretation of the resulting data, providing a framework for the structural elucidation of related heterocyclic compounds.

Introduction

This compound is a symmetrically substituted heterocyclic compound. The 1,3,4-thiadiazole core is a prevalent scaffold in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties. The introduction of methylsulfanyl groups at the 2 and 5 positions significantly influences the electronic properties and potential biological activity of the parent ring. Accurate structural confirmation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic methods are the cornerstone of this characterization.

This guide will detail the expected spectroscopic signatures of this compound, drawing upon data from closely related analogs and foundational spectroscopic principles, given the limited availability of a complete public spectral dataset for this specific molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a central five-membered thiadiazole ring with two nitrogen and one sulfur atom. Two methylsulfanyl (-SCH₃) groups are attached to the carbon atoms of the ring. This symmetry is a key feature that simplifies its NMR spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Due to the simple structure, a standard acquisition should be sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

¹H NMR Spectral Data (Predicted)

Due to the molecule's symmetry, the two methylsulfanyl groups are chemically equivalent. Therefore, a single signal is expected in the ¹H NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7-2.8 | Singlet | 6H | 2 x -SCH₃ |

The predicted chemical shift is based on data from analogous structures containing methylthio groups attached to heterocyclic rings. For instance, in related 2-(alkylthio)-5-methyl-1,3,4-thiadiazole derivatives, the methyl protons of the methylthio group typically appear in this region[1].

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with two expected signals.

| Chemical Shift (δ) ppm | Assignment |

| ~15-20 | -SCH₃ |

| ~160-170 | C2 & C5 of thiadiazole ring |

The chemical shift for the methyl carbons is in the typical aliphatic region. The carbons of the thiadiazole ring are expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms, and their involvement in the aromatic system. In similar 1,3,4-thiadiazole structures, these carbons resonate in the range of 160-170 ppm[2].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920-3000 | Weak-Medium | C-H stretching (methyl) |

| ~1400-1500 | Medium-Strong | C=N stretching (thiadiazole ring) |

| ~1000-1200 | Medium | C-N stretching |

| ~600-800 | Medium-Strong | C-S stretching |

The IR spectrum is expected to be relatively simple. The C-H stretching vibrations of the methyl groups will appear in their characteristic region. The C=N stretching of the thiadiazole ring is a key diagnostic peak. The C-S stretching vibrations are also expected in the fingerprint region. The interpretation is supported by IR data of various substituted 1,3,4-thiadiazoles which show characteristic ring vibrations in these regions[3].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI) can be used. ESI is often preferred for its ability to produce a prominent molecular ion peak.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is used to determine the accurate mass of the ions.

Mass Spectral Data (Predicted)

The molecular weight of this compound (C₄H₆N₂S₃) is 178.29 g/mol .

| m/z | Interpretation |

| ~178 | [M]⁺˙ (Molecular Ion) |

| ~163 | [M - CH₃]⁺ |

| ~131 | [M - SCH₃]⁺ |

| ~88 | [C₂H₂N₂S]⁺ |

Under EI conditions, the molecular ion is expected to be observed. Common fragmentation pathways would involve the loss of a methyl radical (-CH₃) or a methylsulfanyl radical (-SCH₃). Further fragmentation could lead to the cleavage of the thiadiazole ring.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

References

An In-depth Technical Guide to the Solubility of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this guide emphasizes the fundamental principles governing solubility and provides a detailed, field-proven experimental protocol for its empirical determination.

Introduction: The Significance of Solubility in the Application of this compound

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The therapeutic potential and utility of this compound in various applications, such as in the synthesis of more complex molecules, are intrinsically linked to its solubility.[5] Understanding how this compound behaves in different organic solvents is critical for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization.

-

Pharmaceutical Formulation: Developing effective drug delivery systems.

-

Analytical Chemistry: Preparing solutions for characterization and quality control.

-

Materials Science: Fabricating thin films and other advanced materials.

This guide aims to equip researchers with the necessary knowledge to predict, determine, and manipulate the solubility of this compound to advance their scientific endeavors.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[6][7] The key factors influencing the solubility of this compound are its polarity, capacity for hydrogen bonding, and molecular size.[6][8]

2.1. Molecular Structure and Polarity

The structure of this compound, with its central thiadiazole ring and two methylsulfanyl groups, dictates its overall polarity. The nitrogen and sulfur atoms in the heterocyclic ring introduce polar characteristics due to their electronegativity. However, the methylsulfanyl (-SCH₃) groups, while containing sulfur, are less polar than hydroxyl (-OH) or amino (-NH₂) groups. This molecular architecture suggests that this compound is a moderately polar compound.

2.2. Hydrogen Bonding Capability

The molecule lacks hydrogen bond donors (like -OH or -NH groups), which will limit its solubility in protic solvents such as water and alcohols. It can, however, act as a hydrogen bond acceptor at the nitrogen atoms of the thiadiazole ring.

2.3. Predicted Solubility Profile

Based on these structural features, a predicted solubility profile in common organic solvents can be hypothesized:

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar (e.g., Hexane, Toluene) | Low | The moderate polarity of the thiadiazole ring is not well-matched with non-polar solvents. |

| Polar Aprotic (e.g., Acetone, DMSO, DMF) | High | These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. The absence of hydrogen bond donors in the solute is not a limiting factor. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderate | The molecule can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, the lack of a hydrogen bond donor on the solute limits strong solvation. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to High | These solvents have a polarity that is often compatible with moderately polar organic compounds. |

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative data, an empirical determination of solubility is essential. The following is a detailed, step-by-step protocol based on the widely accepted shake-flask method.[6]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

3.3. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of each organic solvent into the corresponding vials.[9]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid. This step is critical for ensuring that the supernatant is free of any solid particles.

-

-

Analysis of the Supernatant:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[11][12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[13][14]

-

Contact: Avoid contact with skin and eyes.[11][12] In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention.[10]

Always consult the material safety data sheet (MSDS) for the specific compound being used.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data is not widely published, an understanding of its molecular structure allows for a reasoned prediction of its behavior in different organic solvents. This guide provides the theoretical foundation and a robust experimental protocol to empower researchers to determine the solubility of this compound with confidence and precision, thereby facilitating its application in the synthesis of novel therapeutic agents and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound that has garnered significant interest within the scientific community. Its unique structural features, characterized by a central 1,3,4-thiadiazole ring substituted with two methylsulfanyl groups, impart a range of chemical and physical properties that make it a valuable building block in medicinal chemistry and materials science. The 1,3,4-thiadiazole core is a well-established pharmacophore, known to be a bioisostere of pyrimidine and capable of engaging in various biological interactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications, particularly in the realm of drug discovery.

Molecular Structure and Key Features

The foundational structure of this compound consists of a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with methylsulfanyl (-SCH₃) groups attached at the 2 and 5 positions.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 7653-69-2 | [1][2][3] |

| Molecular Formula | C₄H₆N₂S₃ | [4] |

| Molecular Weight | 178.30 g/mol | [4] |

| Appearance | Not explicitly stated, but related compounds are often white to off-white or yellow solids. | [5] |

| Melting Point | 38 °C (for the related 2-methyl-5-(methylthio)-1,3,4-thiadiazole) | [6] |

| Boiling Point | 140 °C at 1 mmHg | [4] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate (for the related 2-methyl-5-(methylthio)-1,3,4-thiadiazole). General solubility for thiadiazoles can be influenced by polarity and hydrogen bonding capabilities.[6] | |

| Purity | ≥95% | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the alkylation of 2,5-dimercapto-1,3,4-thiadiazole with a methylating agent. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated thiol groups act as nucleophiles.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Methylation

This protocol is adapted from established methods for the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole.[7]

Materials:

-

2,5-Dimercapto-1,3,4-thiadiazole (1.0 eq)

-

Potassium hydroxide (KOH) (2.0 eq)

-

Methyl iodide (CH₃I) (2.0 eq)

-

Methanol (solvent)

Procedure:

-

Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1.0 eq) and potassium hydroxide (2.0 eq) in methanol. Stir the mixture at room temperature until the starting material is fully dissolved and the potassium salt is formed.

-

Alkylation: To the resulting solution, add methyl iodide (2.0 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture and reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated potassium iodide can be removed by filtration.

-

Isolation and Purification: The solvent from the filtrate is removed under reduced pressure. The crude product can then be purified by distillation or recrystallization to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is influenced by the electron-rich nature of the thiadiazole ring and the presence of the methylsulfanyl groups.

-

Electrophilic Aromatic Substitution: The 1,3,4-thiadiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. However, the electron-donating methylsulfanyl groups can activate the ring to some extent.

-

Nucleophilic Attack: The sulfur atoms of the methylsulfanyl groups can be susceptible to oxidation. Strong oxidizing agents can convert the thioethers to sulfoxides and then to sulfones. The ring nitrogen atoms possess lone pairs and can act as nucleophiles, for instance, in coordination with metal centers.[2]

-

Reactions at the Methylsulfanyl Groups: The methyl groups can potentially undergo radical substitution under appropriate conditions.

Applications in Drug Development and Medicinal Chemistry

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[6][8] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][7][9]

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural features suggest several potential avenues for exploration:

-

Enzyme Inhibition: The sulfur atoms and the heterocyclic ring can interact with the active sites of various enzymes.

-

Scaffold for Further Functionalization: The methylsulfanyl groups can be modified or replaced to generate a library of derivatives for structure-activity relationship (SAR) studies. For instance, oxidation of the sulfur atoms can modulate the electronic properties and hydrogen bonding capabilities of the molecule.

-

Antimicrobial Agents: The thiadiazole nucleus is a common feature in many antimicrobial compounds.[7]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its precursors. Based on safety data for related compounds, it may cause skin and eye irritation, and may cause respiratory irritation.[4][9][10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a versatile heterocyclic compound with a range of interesting chemical and physical properties. Its synthesis is readily achievable through the alkylation of 2,5-dimercapto-1,3,4-thiadiazole. While its full potential in drug development is still being explored, the established biological activity of the 1,3,4-thiadiazole scaffold makes it a promising starting point for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their ongoing research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. isres.org [isres.org]

- 4. 7653-69-2 Cas No. | 2,5-di(Methylthio)-1,3,4-thiadiazole | Apollo [store.apolloscientific.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 2,5-Dimercapto-1,3,4-thiadiazole | C2H2N2S3 | CID 2723630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7653-69-2|2,5-Bis(methylthio)-1,3,4-thiadiazole|BLD Pharm [bldpharm.com]

- 12. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]

Quantum chemical studies of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

An In-Depth Technical Guide to the Quantum Chemical Studies of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing electronic properties.[1][2] This guide provides a comprehensive exploration of the quantum chemical properties of a specific derivative, this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale. We will delve into the molecular architecture, vibrational signatures, electronic behavior, and reactivity of this molecule through the lens of Density Functional Theory (DFT). This document is structured to be a self-validating system of protocols and interpretations, grounded in authoritative theoretical principles, to empower researchers in their own investigations of this and similar molecular systems.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is present in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][3] The biological and chemical properties of 1,3,4-thiadiazole derivatives are intimately linked to their electronic structure, molecular geometry, and the nature of their substituents.

This compound, the subject of this guide, features two methylsulfanyl (-SCH₃) groups at the 2 and 5 positions of the thiadiazole ring. These sulfur-containing substituents are expected to significantly influence the molecule's electron distribution, reactivity, and potential as a ligand in coordination chemistry.[3][4]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the structure-property relationships of such molecules at the atomic level.[5][6][7] These computational methods allow for the accurate prediction of molecular geometries, vibrational spectra, and electronic characteristics, offering insights that are often challenging to obtain through experimental means alone.[8][9]

This guide will provide a detailed theoretical and practical framework for conducting and interpreting quantum chemical studies on this compound.

Computational Methodology: A Validated Approach

The accuracy of any quantum chemical study is contingent upon the judicious selection of the computational method and basis set. For molecules of this nature, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated a favorable balance between computational cost and accuracy for predicting molecular structures, vibrational frequencies, and electronic properties.[5][6][9]

The choice of basis set is equally critical. A split-valence basis set, such as 6-311++G(d,p), is recommended. This basis set provides a flexible description of the electron density by employing multiple functions for valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the non-uniform distribution of electron charge in a molecular environment. The diffuse functions (++) are important for describing the behavior of electrons far from the nucleus, which is crucial for accurately modeling non-covalent interactions and electronic properties.

Experimental Protocol: Computational Workflow

A detailed, step-by-step methodology for the quantum chemical analysis is as follows:

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved by performing a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. The optimization is complete when the forces on the atoms are negligible, and the energy has converged.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the FT-IR and FT-Raman spectra.

-

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Natural Bond Orbital (NBO) analysis

-

Molecular Electrostatic Potential (MEP)

-

Non-Linear Optical (NLO) properties

-

Caption: A generalized workflow for quantum chemical analysis.

Molecular Geometry and Structural Analysis

The optimized molecular geometry provides the most stable arrangement of atoms in the molecule. Key structural parameters include bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Expected Value (Å or °) |

| Bond Lengths | ||

| C-S (ring) | Carbon-Sulfur bond length in the thiadiazole ring | ~1.75 |

| C=N (ring) | Carbon-Nitrogen double bond length in the ring | ~1.30 |

| N-N (ring) | Nitrogen-Nitrogen single bond length in the ring | ~1.38 |

| C-S (subst.) | Carbon-Sulfur bond length of the substituent | ~1.80 |

| S-CH₃ | Sulfur-Methyl bond length | ~1.82 |

| Bond Angles | ||

| C-S-C (ring) | Angle within the thiadiazole ring | ~88 |

| N-C-S (ring) | Angle within the thiadiazole ring | ~115 |

| C-N-N (ring) | Angle within the thiadiazole ring | ~111 |

| C-S-CH₃ | Angle of the methylsulfanyl substituent | ~100 |

Note: These are representative values based on similar structures and should be confirmed by calculation for the specific molecule.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis allows for the prediction and assignment of FT-IR and FT-Raman spectra.[10][11] The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

| C-H stretch | Stretching of C-H bonds in the methyl groups | 2900-3000 |

| C=N stretch | Stretching of the C=N bonds in the thiadiazole ring | 1500-1600 |

| N-N stretch | Stretching of the N-N bond in the thiadiazole ring | 1000-1150 |

| C-S stretch | Stretching of the C-S bonds (ring and substituent) | 600-800 |

| Ring deformation | In-plane and out-of-plane bending of the thiadiazole ring | 400-900 |

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]

-

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites prone to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[7] A large energy gap implies high stability and low reactivity.

Caption: Illustration of the HOMO-LUMO energy gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron delocalization and intramolecular interactions within the molecule.[9][12] It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

Key interactions to investigate in this compound include:

-

π → π interactions:* Delocalization of π-electrons within the aromatic thiadiazole ring.

-

n → σ interactions:* Interactions between the lone pairs (n) of nitrogen and sulfur atoms and the antibonding orbitals (σ*) of adjacent bonds. These interactions contribute significantly to the stability of the molecule.

-

n → π interactions:* Interactions between lone pairs and the antibonding π* orbitals of the ring.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a color-coded map of the electrostatic potential on the surface of the molecule.[13][14] It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.

-

Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these are expected to be around the nitrogen atoms of the thiadiazole ring.

-

Blue regions: Represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the methyl groups.

-

Green regions: Correspond to areas of neutral electrostatic potential.

Caption: Interpreting a Molecular Electrostatic Potential (MEP) map.

Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer and extended π-conjugation can exhibit non-linear optical (NLO) properties. DFT calculations can predict key NLO parameters:

-

Dipole Moment (μ): A measure of the overall polarity of the molecule.

-

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

-

First-Order Hyperpolarizability (β): The first-order response of the molecule to an external electric field, which is a measure of its NLO activity.

The investigation of these properties is crucial for the potential application of this compound in optoelectronic devices.[15]

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound using Density Functional Theory. By following the described protocols, researchers can gain profound insights into the molecule's structural, vibrational, and electronic properties. The understanding of the HOMO-LUMO energy gap, NBO interactions, and MEP surface provides a robust basis for predicting the molecule's reactivity, stability, and potential for drug design and materials science applications. The methodologies and interpretative strategies presented herein are intended to serve as a valuable resource for the scientific community, fostering further exploration into the rich chemistry of 1,3,4-thiadiazole derivatives.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. article.sapub.org [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. universci.com [universci.com]

- 14. ajchem-a.com [ajchem-a.com]

- 15. researchgate.net [researchgate.net]

Thermal stability of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

An In-Depth Technical Guide to the Thermal Stability of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing manufacturing, formulation, storage, and ultimately, patient safety. This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the thermal stability of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a detailed framework, grounded in established analytical techniques and the known behavior of related thiadiazole derivatives. We will explore the theoretical underpinnings of thermal decomposition, present detailed protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discuss the interpretation of the resulting data. This guide is intended to equip researchers and drug development professionals with the necessary tools to design and execute robust thermal stability studies.

Introduction: The Significance of Thermal Stability in Drug Development

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The thermal stability of these molecules is a cornerstone of their developability. A compound that readily decomposes at elevated temperatures can pose significant challenges during synthesis, purification, and formulation, potentially leading to the generation of impurities and a loss of potency.

This compound is a representative member of this class. Understanding its thermal behavior is paramount for:

-

Process Chemistry: Defining safe operating temperatures for synthesis and purification steps, such as distillation and drying.

-

Formulation Science: Selecting appropriate excipients and manufacturing processes (e.g., granulation, melt extrusion) that will not induce degradation.

-

Regulatory Compliance: Providing essential data for regulatory submissions to demonstrate the stability and shelf-life of the drug substance and product.

-

Safety Assessment: Identifying potential thermal hazards associated with the material.

This guide provides a comprehensive approach to characterizing the thermal stability of this compound, leveraging established analytical techniques.

Molecular Profile: this compound

Molecular Structure:

Molecular Structure of this compound

The molecule features a central 1,3,4-thiadiazole ring, which is an aromatic heterocyclic system. The thermal stability of the molecule will be influenced by the strength of the bonds within this ring and the nature of the substituent groups. The key bonds to consider for thermal lability are the C-S bonds of the methylsulfanyl groups and the bonds within the thiadiazole ring itself.

Core Methodologies for Thermal Analysis

The primary techniques for assessing the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][4] These methods provide complementary information about mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[2][5] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the sample is a fine, homogeneous powder to promote even heat distribution.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[5]

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.

-

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.[2]

-

Crucible: Open alumina crucible.

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss is observed.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass lost at each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Objective: To determine the melting point, enthalpy of fusion, and any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered sample into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan to prevent volatilization of the sample before decomposition.

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Reference: An empty, hermetically sealed aluminum pan.

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks, which may correspond to melting or decomposition.

-

Identify exothermic peaks, which often indicate decomposition or structural rearrangement.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy of fusion (ΔHfus) from the area of the melting peak.

Integrated TGA-DSC Workflow

A powerful approach is to use a simultaneous TGA-DSC instrument, which measures both mass change and heat flow on the same sample under identical conditions.[3] This allows for direct correlation between mass loss and energetic events.

References

An In-Depth Technical Guide to the Electrochemical Behavior of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive exploration of the electrochemical behavior of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole. Synthesizing foundational principles with field-proven insights, this document is designed to be an essential resource for researchers engaged in electrochemistry, materials science, and medicinal chemistry. We will delve into the synthesis, redox characteristics, and a hypothesized electrochemical pathway of the title compound, contrasted with its extensively studied tautomer, 2,5-dimercapto-1,3,4-thiadiazole (DMcT).

Introduction to the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] In the realm of materials science, the unique electronic properties of the thiadiazole ring, stemming from the presence of sulfur and nitrogen heteroatoms, make its derivatives promising candidates for applications in energy storage and corrosion inhibition. 2,5-Disubstituted 1,3,4-thiadiazoles are of particular interest due to their versatile synthesis and tunable electronic and chemical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the S-alkylation of its tautomeric precursor, 2,5-dimercapto-1,3,4-thiadiazole (DMcT). This reaction involves the deprotonation of the acidic thiol groups of DMcT by a suitable base, followed by nucleophilic attack on an alkylating agent, such as methyl iodide or dimethyl sulfate.

A general synthetic protocol is as follows:

-

Dissolve 2,5-dimercapto-1,3,4-thiadiazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate or sodium hydride, to the solution to generate the dithiolate anion.

-

Introduce the methylating agent (e.g., methyl iodide) to the reaction mixture.

-

Allow the reaction to proceed, typically at room temperature, while monitoring its progress using thin-layer chromatography.

-

Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.

This synthetic route is analogous to the preparation of other S-alkylated thiadiazole derivatives reported in the literature.[2]

The Electrochemical Landscape: A Tale of Two Tautomers

The electrochemical behavior of 2,5-disubstituted 1,3,4-thiadiazoles is profoundly influenced by the nature of the substituents at the 2 and 5 positions. In the case of the title compound and its tautomer, DMcT, this difference is particularly stark.

The Well-Charted Electrochemistry of 2,5-Dimercapto-1,3,4-thiadiazole (DMcT)

The electrochemical behavior of DMcT has been extensively investigated, primarily due to its potential as a cathode material in lithium-ion batteries.[3] Its electrochemistry is characterized by complex, pH-dependent redox processes involving proton-coupled electron transfer.

Key electrochemical features of DMcT include:

-

Dimerization and Polymerization: Cyclic voltammetry studies of DMcT reveal multiple redox couples corresponding to its dimerization and subsequent polymerization.[3]

-

Proton-Coupled Electron Transfer: The redox potentials of DMcT are highly dependent on the pH of the electrolyte, indicating the involvement of protons in the electron transfer steps.[3]

-

Electrocatalysis: The kinetics of DMcT's redox reactions are often slow on unmodified electrodes but can be significantly accelerated using electrocatalysts or modified electrodes.

Hypothesized Electrochemical Behavior of this compound

In contrast to DMcT, the electrochemical behavior of this compound is anticipated to be fundamentally different due to the absence of the acidic thiol protons. The methylation of the sulfur atoms blocks the proton-coupled electron transfer pathways that dominate the electrochemistry of DMcT.

We propose that the electrochemical oxidation of this compound proceeds through the following steps:

-

Initial One-Electron Oxidation: The initial step is likely an irreversible one-electron oxidation to form a radical cation. This oxidation could occur at one of the exocyclic sulfur atoms or at the thiadiazole ring itself.

-

Radical Cation Reactions: The generated radical cation would be highly reactive and could undergo a variety of subsequent reactions, such as:

-

Dimerization: Two radical cations could couple to form a dimer.

-

Reaction with Nucleophiles: In the presence of nucleophiles (including the solvent), the radical cation could undergo nucleophilic attack.

-

Fragmentation: The radical cation could fragment, leading to the formation of various degradation products.

-

The specific reaction pathway will be highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and the presence of any additives.

Below is a visual representation of the proposed initial oxidation step:

Caption: Proposed initial one-electron oxidation of this compound.

Experimental Protocol: Cyclic Voltammetry Analysis

To investigate the electrochemical behavior of this compound, cyclic voltammetry (CV) is the technique of choice. The following is a detailed, step-by-step methodology.

Materials and Reagents

-

This compound (analyte)

-

Anhydrous acetonitrile (solvent)

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆) (supporting electrolyte)

-

Glassy carbon electrode (working electrode)

-

Platinum wire (counter electrode)

-

Ag/AgCl or Ag/Ag⁺ (reference electrode)

-

Argon or nitrogen gas for deaeration

Procedure

-

Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.

-

Analyte Solution Preparation: Prepare a 1 mM solution of this compound in the electrolyte solution.

-

Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent (acetonitrile).

-

Cell Assembly: Assemble the three-electrode electrochemical cell with the prepared analyte solution.

-

Deaeration: Purge the solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

-

Cyclic Voltammetry Measurement:

-

Set the potential window (e.g., from -2.0 V to +2.0 V vs. the reference electrode). The exact range should be determined empirically.

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

Perform measurements at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes.

-

The following diagram illustrates the typical workflow for a cyclic voltammetry experiment:

Caption: Experimental workflow for cyclic voltammetry analysis.

Quantitative Data Summary

| Compound | Redox Process | Potential (V) vs. Ag/Ag⁺ | Conditions | Reference |

| DMcT | Dimerization of DMcT-1H | -0.29 | Acetonitrile, PEDOT-modified GCE | [3] |

| DMcT | Polymerization of DMcT dimer | +0.42 | Acetonitrile, PEDOT-modified GCE | [3] |

| DMcT | Dimerization of DMcT-2H | +0.38 (shoulder) | Acetonitrile, PEDOT-modified GCE | [3] |

| DMcT | Polymerization | +0.55 | Acetonitrile, PEDOT-modified GCE | [3] |

Conclusion and Future Outlook

The electrochemical behavior of this compound presents an intriguing area of study. While its tautomer, DMcT, has been extensively researched, the S-methylated derivative remains largely unexplored from an electrochemical standpoint. Based on fundamental principles, its redox behavior is expected to be dominated by the formation and subsequent reactions of a radical cation, a significant departure from the proton-coupled electron transfer mechanisms of DMcT.

Further experimental investigation using techniques such as cyclic voltammetry, coupled with spectroelectrochemistry and computational modeling, is necessary to fully elucidate the electrochemical pathways of this compound. Such studies will not only fill a critical knowledge gap but also pave the way for the rational design of novel 1,3,4-thiadiazole derivatives for a range of applications, from advanced energy storage systems to new therapeutic agents.

References

- 1. theamericanjournals.com [theamericanjournals.com]

- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of the redox behavior of 2,5-dimercapto-1,3,4-thiadiazole (DMcT) at poly(3,4-ethylenedioxythiophene) (PEDOT)-modified electrodes and application of the DMcT-PEDOT composite cathodes to lithium/lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazole derivatives

An In-Depth Technical Guide to the Synthesis of Novel 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif that has garnered immense interest from medicinal chemists and drug development professionals. Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The strategic functionalization at the 2- and 5-positions of the thiadiazole ring allows for the fine-tuning of these biological activities, making the development of efficient and versatile synthetic methodologies a critical objective. This guide provides an in-depth exploration of core synthetic strategies for preparing 2,5-disubstituted 1,3,4-thiadiazole derivatives, focusing on the mechanistic rationale behind experimental choices, detailed step-by-step protocols, and troubleshooting insights to empower researchers in this dynamic field.

The Strategic Importance of the 1,3,4-Thiadiazole Core in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structure is not merely a molecular scaffold but an active pharmacophore. The presence of the -N=C-S- moiety, its aromaticity, and its electron-deficient nature contribute to its ability to engage in various biological interactions, often acting as a hydrogen bond acceptor and participating in hydrophobic and van der Waals interactions with enzyme active sites.[4]

Derivatives of 1,3,4-thiadiazole are components of several commercially available drugs and are widely recognized for their therapeutic potential.[5][6] Their biological activities are diverse and potent, targeting a range of enzymes and cellular pathways.[1][7] These activities include:

-

Anticancer: Exhibiting cytotoxicity against various human cancer cell lines.[5][8]

-

Antimicrobial: Showing significant antibacterial and antifungal efficacy.[9][10]

-

Enzyme Inhibition: Acting as inhibitors for enzymes like carbonic anhydrase and cyclooxygenase.[1]

-

Central Nervous System Activity: Demonstrating anticonvulsant, antidepressant, and analgesic effects.[1]

The versatility of the 2,5-disubstituted pattern is central to its appeal. By modifying the substituents at these positions, researchers can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby optimizing its pharmacokinetic and pharmacodynamic properties.

Core Synthetic Strategies and Mechanistic Insights

The construction of the 1,3,4-thiadiazole ring is typically achieved through the cyclization of linear precursors. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Here, we detail the most robust and widely employed methodologies.

Method 1: Acid-Catalyzed Cyclization of Thiosemicarbazides

This is one of the most fundamental and widely used methods, particularly for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction involves the condensation of a carboxylic acid with thiosemicarbazide, followed by an intramolecular cyclodehydration to form the aromatic ring.[11]

Causality and Mechanistic Rationale: The reaction is driven by the nucleophilicity of the thiosemicarbazide and the electrophilicity of the carboxylic acid's carbonyl carbon. A strong acid catalyst serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack, and acts as a dehydrating agent to facilitate the final ring-closing step, which drives the equilibrium towards the stable aromatic product.[11][12]

The proposed mechanism begins with the nucleophilic attack of the terminal amino group of thiosemicarbazide on the protonated carbonyl carbon of the carboxylic acid. This is followed by the elimination of water to form an acyl thiosemicarbazide intermediate. The sulfur atom then attacks the carbonyl carbon, leading to cyclization and subsequent dehydration to yield the 2,5-disubstituted 1,3,4-thiadiazole.[11]

Key Reagents for Cyclodehydration: The choice of the cyclizing/dehydrating agent is critical for the success of the reaction.[12]

-

Phosphorus Oxychloride (POCl₃): Highly effective but toxic and requires careful handling.[4][13]

-

Concentrated Sulfuric Acid (H₂SO₄): A classic and potent dehydrating agent, but the harsh conditions can be incompatible with sensitive functional groups.[4][12]

-

Polyphosphoric Acid (PPA) / Polyphosphate Ester (PPE): Milder and often more efficient alternatives, providing a homogeneous reaction medium and promoting high yields.[13][14] PPE, in particular, has been shown to be effective in one-pot syntheses without the need for highly toxic additives.[13][14][15]

Experimental Protocol: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine (General Procedure) [13][14]

-

Preparation: To a solution of benzoic acid (5 mmol) in chloroform (30 mL), add thiosemicarbazide (5 mmol).

-

Reagent Addition: Heat the mixture to 60 °C and add polyphosphate ester (PPE) (20 g).

-

Reaction: Reflux the reaction mixture for 8-10 hours, monitoring the progress via Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and add distilled water (15 mL). Neutralize the residual PPE carefully with sodium bicarbonate (NaHCO₃).

-

Isolation: The resulting precipitate is filtered, washed with chloroform and hexane, and then dried.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to afford the pure compound.

Data Presentation: Comparison of Dehydrating Agents

| Starting Materials | Dehydrating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid, Thiosemicarbazide | POCl₃ | - | Reflux | 3-4 | ~85 | [4] |

| Benzoic Acid, Thiosemicarbazide | H₂SO₄ | - | 0-25 | 2-3 | ~90 | [4] |

| Benzoic Acid, Thiosemicarbazide | PPE | Chloroform | Reflux | 10 | 64 | [13][14] |

Workflow Visualization

Caption: Acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.

Method 2: One-Pot Synthesis from Hydrazides and Aldehydes using Lawesson's Reagent

This method provides an elegant and highly efficient route to 2,5-diaryl-1,3,4-thiadiazoles in a one-pot, two-step sequence.[16][17] It avoids the isolation of intermediates, which improves overall yield and operational simplicity.

Causality and Mechanistic Rationale: The process begins with the condensation of an aryl hydrazide and an aryl aldehyde to form an N-aroylhydrazone intermediate. The key to the subsequent transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), a powerful thionating agent.[18][19] It selectively converts the carbonyl oxygen of the hydrazone into a sulfur atom, creating a thiohydrazide intermediate. This intermediate then undergoes spontaneous intramolecular cyclization and oxidation to yield the thermodynamically stable 1,3,4-thiadiazole ring.[16]

Experimental Protocol: One-Pot Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole [16][17]

-

Hydrazone Formation: In a round-bottom flask, dissolve benzoylhydrazide (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL). Reflux the mixture for 2 hours.

-

Solvent Removal: After cooling, remove the ethanol in vacuo to obtain the crude N-benzoylhydrazone intermediate.

-

Cyclization: Add toluene (10 mL) to the crude intermediate. Then, add Lawesson's reagent (0.6 mmol) and dimethylaminopyridine (DMAP) (0.2 mmol).

-

Reaction: Reflux the resulting mixture for 10-12 hours. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and purify directly using column chromatography on silica gel to isolate the final product.

Data Presentation: Scope of the Lawesson's Reagent Method [16]

| Hydrazide (R₁) | Aldehyde (R₂) | Solvent | Time (h) | Yield (%) |

| Benzoylhydrazide | Benzaldehyde | Toluene | 10 | 95 |

| 4-Methoxybenzoylhydrazide | Benzaldehyde | Toluene | 12 | 97 |

| Benzoylhydrazide | 4-Chlorobenzaldehyde | Toluene | 10 | 91 |

| Benzoylhydrazide | 4-Methoxybenzaldehyde | Toluene | 12 | 93 |

Workflow Visualization

Caption: One-pot synthesis using Lawesson's Reagent.

Characterization of Synthesized Derivatives

The structural elucidation and purity assessment of the synthesized 2,5-disubstituted-1,3,4-thiadiazoles are performed using a combination of standard spectroscopic and analytical techniques.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The disappearance of C=O and NH₂/NH bands from starting materials and the appearance of a characteristic C=N stretching band around 1595-1650 cm⁻¹ and C-S-C bands around 1095 cm⁻¹ are indicative of ring formation.[10][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed structural information. The chemical shifts of protons and carbons on the substituents (R₁ and R₂) confirm their incorporation. The carbons of the thiadiazole ring itself typically appear at distinct chemical shifts in the ¹³C-NMR spectrum.[10][21]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula via the molecular ion peak (M⁺).[10]

-

Elemental Analysis: Determines the percentage composition of C, H, N, and S, which should match the calculated theoretical values for the proposed structure.[21]

Typical Spectroscopic Data for a 2-Amino-5-phenyl-1,3,4-thiadiazole

| Technique | Observation | Interpretation |

| FT-IR (cm⁻¹) | ~3300-3100 | N-H stretching of amino group |

| ~1610 | C=N stretching of the thiadiazole ring | |

| ~1500 | C=C stretching of the phenyl ring | |

| ¹H-NMR (ppm) | ~7.4-7.8 (m) | Aromatic protons of the phenyl group |

| ~7.3 (s, br) | -NH₂ protons (exchangeable with D₂O) | |